The compound 7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}-1-{4-[(2-oxo-1,2-dihydroquinolin-7-yl)oxy]butyl}-1,2-dihydroquinolin-2-one, commonly referred to as Brexpiprazole, is a pharmaceutical compound primarily used in the treatment of schizophrenia and major depressive disorder. The compound is categorized as an atypical antipsychotic and is recognized for its unique pharmacological profile.
Brexpiprazole is classified under the category of atypical antipsychotics. It acts on various neurotransmitter receptors in the brain, including serotonin and dopamine receptors. The compound's development was aimed at providing an improved side effect profile compared to other antipsychotic medications. It has been extensively studied for its efficacy and safety in clinical settings.
The synthesis of Brexpiprazole involves several complex chemical reactions that create its multi-functional structure. Various methods have been reported in literature for its preparation:
Technical details regarding specific reagents, solvents, and conditions for these reactions can be found in patent literature and scientific publications .
The molecular formula of Brexpiprazole is C38H40N4O4S, with a molecular weight of approximately 648.8 g/mol.
The structure features:
Brexpiprazole undergoes various chemical reactions that are essential for its synthesis and potential metabolic pathways:
These reactions are critical for both the synthesis of the compound and its behavior within biological systems .
Brexpiprazole exhibits a unique mechanism of action characterized by its activity as a partial agonist at serotonin 1A (5-HT1A) receptors and dopamine D2/D3 receptors. Additionally, it acts as an antagonist at 5-HT2A and alpha adrenergic receptors.
This multifaceted interaction profile allows Brexpiprazole to provide therapeutic benefits while minimizing side effects commonly associated with traditional antipsychotics .
Brexpiprazole's physical and chemical properties contribute significantly to its pharmacological profile:
These properties suggest that Brexpiprazole has good membrane permeability, which is important for its bioavailability .
Brexpiprazole is primarily used in clinical settings for:
Research continues to explore additional therapeutic uses, including potential applications in anxiety disorders and other mood-related conditions .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4